molecular formula C20H19N3O4S B2371842 (2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 325799-95-9

(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2371842
CAS No.: 325799-95-9
M. Wt: 397.45
InChI Key: BPQCCNHXVYURNA-NMWGTECJSA-N
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Description

(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzothiophene moiety with a chromene core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene intermediate, followed by its functionalization to introduce the aminocarbonyl group. The chromene core is then synthesized separately and coupled with the benzothiophene intermediate under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification techniques to ensure the compound meets the necessary quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity could be explored for applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Its properties might be useful in developing new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which (2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-2H-chromene-3-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxy-2H-chromene-3-carboxamide: shares similarities with other benzothiophene and chromene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-8-methoxychromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-26-13-7-4-5-10-9-12(17(21)24)19(27-16(10)13)23-20-15(18(22)25)11-6-2-3-8-14(11)28-20/h4-5,7,9H,2-3,6,8H2,1H3,(H2,21,24)(H2,22,25)/b23-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQCCNHXVYURNA-NMWGTECJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=C(C4=C(S3)CCCC4)C(=O)N)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1O/C(=N\C3=C(C4=C(S3)CCCC4)C(=O)N)/C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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